molecular formula C21H23N3O6 B2991251 methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-10-4

methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B2991251
CAS No.: 896384-10-4
M. Wt: 413.43
InChI Key: ISDMOPIVJKTJAY-UHFFFAOYSA-N
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Description

The compound methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic aromatic system (quinazoline-2,4-dione core) with a substituted hexyl chain and a furan-containing amide side chain. Structural analysis of such compounds typically employs X-ray crystallography and computational tools like the SHELX suite for refinement .

Properties

IUPAC Name

methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-29-20(27)14-8-9-16-17(12-14)23-21(28)24(19(16)26)10-4-2-3-7-18(25)22-13-15-6-5-11-30-15/h5-6,8-9,11-12H,2-4,7,10,13H2,1H3,(H,22,25)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDMOPIVJKTJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a compound that belongs to the quinazoline family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural diversity among these compounds allows for varying degrees of biological activity based on modifications to their chemical structure. For instance, the presence of different substituents can significantly influence their interaction with biological targets and overall efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The furan moiety may enhance binding affinity to proteins or nucleic acids, while the quinazoline core facilitates interactions necessary for its pharmacological effects.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar scaffolds can inhibit the growth of various cancer cell lines, including MDA-MB-231 and HT-29. The structure–activity relationship (SAR) analysis indicates that bulky groups or specific substitutions on the quinazoline ring can enhance cytotoxicity against cancer cells .

Anti-inflammatory Properties

Inhibition of soluble epoxide hydrolase (sEH) is a notable mechanism through which quinazoline derivatives exert anti-inflammatory effects. Compounds that target sEH can help maintain high levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation and improve endothelial function . The potential for this compound as an anti-inflammatory agent is supported by its structural similarities to other effective sEH inhibitors.

Antimicrobial Activity

Quinazoline derivatives have also been studied for their antimicrobial properties. The incorporation of specific functional groups can enhance the antibacterial activity against various pathogens. For instance, certain hybrids have shown promising results in inhibiting bacterial growth, indicating a potential application in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of quinazoline-based compounds:

  • Anticancer Screening : A study evaluated a series of quinazolinone-based hybrids against different cancer cell lines. Compounds exhibited IC50 values ranging from 0.36 to 40.90 μM, highlighting the importance of structural modifications in enhancing anticancer efficacy .
  • sEH Inhibition : Research identified novel quinazolinone derivatives that selectively inhibit sEH with IC50 values between 0.30 and 0.66 μM. These findings suggest that modifications to the quinazoline scaffold can lead to potent anti-inflammatory agents .
  • Antiviral Activity : Some quinazolines have demonstrated antiviral properties against human cytomegalovirus (HCMV), with certain derivatives showing lower effective concentrations than standard antiviral drugs .

Data Table: Summary of Biological Activities

Biological ActivityCompoundIC50 Value (μM)Target
AnticancerHybrid 10.36MDA-MB-231
Anti-inflammatoryCompound A0.30sEH
AntiviralCompound B<0.1HCMV

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

For example, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares functional and structural motifs, such as:

  • A fused heterocyclic core (thiazolo[3,2-a]pyrimidine vs. quinazoline).
  • Ester groups (ethyl carboxylate vs. methyl carboxylate).
  • Substituted side chains (trimethoxybenzylidene vs. furan-methylamino-hexyl).

Table 1: Structural and Crystallographic Comparison

Property Target Compound (Hypothetical) Ethyl 7-methyl-3-oxo... ()
Molecular Formula C₂₁H₂₂N₃O₆ (estimated) C₂₆H₂₆N₂O₆S
Molecular Weight ~412.42 g/mol 494.55 g/mol
Crystal System Not reported Monoclinic (P2₁/n)
Unit Cell Parameters N/A a = 7.536 Å, b = 18.178 Å, c = 16.973 Å, β = 94.465°
Intermolecular Interactions Likely hydrogen bonds (amide/quinazoline O/N) C–H···O, π-π stacking

Key Differences:

Crystallographic Data: The comparator compound’s monoclinic system and intermolecular interactions (e.g., C–H···O) suggest a tightly packed lattice, whereas the target compound’s crystallinity remains uncharacterized in the evidence .

Methodological Considerations for Comparison

The SHELX suite () is critical for refining crystal structures of such compounds. For example:

  • SHELXL refines small-molecule structures using high-resolution data.
  • SHELXS/SHELXD solve structures via direct methods, though superior phasing tools now exist . Without crystallographic data for the target compound, comparisons rely on computational modeling or analog extrapolation.

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